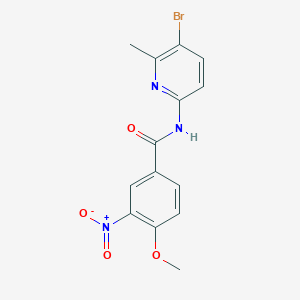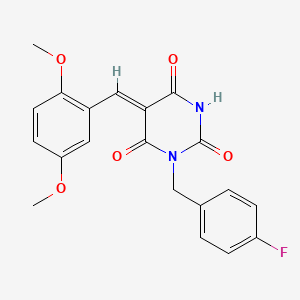
N-(4-isopropylphenyl)-1-(4-pentenoyl)-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropylphenyl)-1-(4-pentenoyl)-3-piperidinamine, also known as IPPP, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of piperidine derivatives and has been found to exhibit a range of interesting biological activities.
作用機序
The mechanism of action of N-(4-isopropylphenyl)-1-(4-pentenoyl)-3-piperidinamine is not fully understood, but it is thought to involve the modulation of certain signaling pathways in the body. This compound has been found to interact with a number of different receptors, including the mu-opioid receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of interesting biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in animal models, and has also been found to exhibit anti-tumor activity. Additionally, this compound has been found to have a positive effect on the immune system, suggesting that it may have potential applications in the treatment of immune-related disorders.
実験室実験の利点と制限
One of the major advantages of N-(4-isopropylphenyl)-1-(4-pentenoyl)-3-piperidinamine is that it is relatively easy to synthesize, making it an attractive compound for use in laboratory experiments. Additionally, this compound has been found to exhibit a range of interesting biological activities, making it a useful tool for researchers studying the mechanisms of disease and potential treatments. However, one limitation of this compound is that it has not yet been extensively studied in humans, meaning that its potential applications in the clinic are still largely unknown.
将来の方向性
There are a number of potential future directions for research on N-(4-isopropylphenyl)-1-(4-pentenoyl)-3-piperidinamine. One area of interest is the development of new synthetic methods for producing this compound, which could help to make it more widely available for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to explore its potential applications in the treatment of various diseases. Finally, more research is needed to assess the safety and efficacy of this compound in humans, in order to determine its potential as a clinical treatment.
合成法
The synthesis of N-(4-isopropylphenyl)-1-(4-pentenoyl)-3-piperidinamine can be achieved through a number of methods, including the reaction of 4-isopropylbenzaldehyde with 4-pentenoic acid in the presence of a reducing agent. The resulting product can then be converted into this compound through a series of chemical reactions, including the use of piperidine and acetic anhydride.
科学的研究の応用
N-(4-isopropylphenyl)-1-(4-pentenoyl)-3-piperidinamine has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of interesting biological activities, including anti-inflammatory, analgesic, and anti-tumor properties.
特性
IUPAC Name |
1-[3-(4-propan-2-ylanilino)piperidin-1-yl]pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-4-5-8-19(22)21-13-6-7-18(14-21)20-17-11-9-16(10-12-17)15(2)3/h4,9-12,15,18,20H,1,5-8,13-14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNZQALVTRMUQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)CCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-[1-(6-methylpyridin-3-yl)ethyl]urea](/img/structure/B6028686.png)
![4-{[({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(methyl)amino]methyl}-1-ethyl-2-pyrrolidinone](/img/structure/B6028687.png)
![N-(3,5-difluorophenyl)-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6028702.png)
![2-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}benzoic acid](/img/structure/B6028706.png)
![5-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6028714.png)
![4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]-2-(4-fluorobenzyl)morpholine](/img/structure/B6028722.png)
![3-amino-5-chloro-N-(3,4-dimethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6028729.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-3-piperidinecarboxamide](/img/structure/B6028733.png)

![3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6028756.png)
![2-(2-{[ethyl({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B6028763.png)
![(3'R*,4'R*)-1'-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B6028764.png)
![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6028766.png)